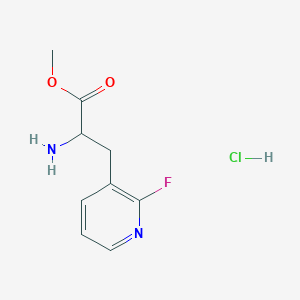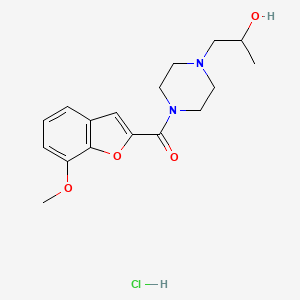
Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate;hydrochloride” is a chemical compound with the IUPAC name “methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride”. It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold in its solid form .
Molecular Structure Analysis
The molecular weight of “this compound” is 234.66 . The molecular formula is C9H11FN2O2 . The InChI code is1S/C9H11FN2O2.ClH/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10;/h2-4,7H,5,11H2,1H3;1H . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has explored the synthesis of pyridonecarboxylic acids and their analogs, demonstrating significant antibacterial activities. For instance, studies on pyridonecarboxylic acids as antibacterial agents showed that certain compounds, with specific substitutions, exhibited more potent activity than established antibiotics, suggesting the role of fluoropyridine derivatives in developing new antibacterial drugs (Egawa et al., 1984).
Fluorochrome and Dye Studies
Fluorochromic dyes derived from aminoacridinium, containing vinylene functions with electron-withdrawing groups, have been prepared and studied, highlighting their potential in biological assays due to strong fluorescence and favorable quantum yields (Pereira & Gehlen, 2006).
Synthesis of Cognition Enhancers
The synthesis of fluoropyridinylmethyl-functionalized compounds, like the cognition enhancer drug candidate DMP 543, showcases the use of fluoropyridine derivatives in creating molecules with potential therapeutic applications (Pesti et al., 2000).
Interaction with Serum Albumins
Studies have examined the binding interactions between novel fluorophores and serum albumins, utilizing fluorescence perturbation and molecular modeling. These interactions are essential for understanding how such compounds might behave in biological systems and their potential as fluorescence probes (Pal et al., 2015).
Herbicidal Activity
The synthesis and evaluation of fluoropyridinylmethylaminoacrylates as herbicidal agents, highlighting the role of fluoropyridine derivatives in developing new agrochemicals with potent herbicidal activities (Liu et al., 2005).
Anticancer Research
Some new S-glycosyl and S-alkyl derivatives of triazinone compounds have been synthesized and evaluated for their anticancer activities, indicating the potential use of fluoropyridine derivatives in cancer treatment (Saad & Moustafa, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2.ClH/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10;/h2-4,7H,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIIGJYXQQUTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(N=CC=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)
![(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2737754.png)
![9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2737755.png)
![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)

![5-Bromo-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2737758.png)
![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)


![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)
![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)
